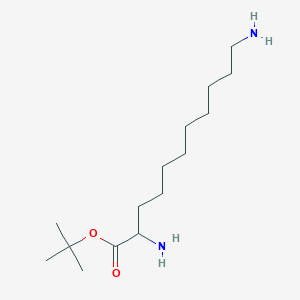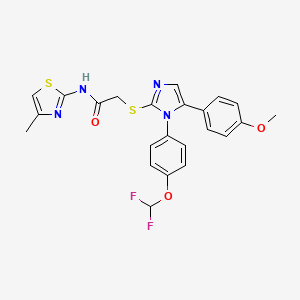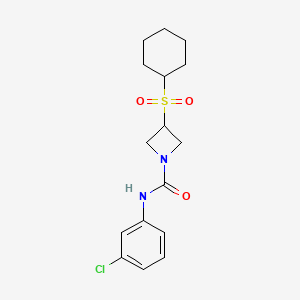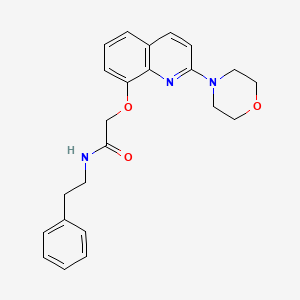
tert-Butyl (10-aminodecyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (10-aminodecyl)carbamate is a chemical compound with the molecular formula C15H32N2O2 and a molecular weight of 272.43 g/mol . It is an alkane chain with terminal amine and tert-butoxycarbonyl (Boc)-protected amino groups . This compound is commonly used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and other conjugation applications .
Mechanism of Action
Target of Action
Tert-Butyl (10-aminodecyl)carbamate, also known as 1-BOC-1,10-DIAMINODECANE, is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other conjugation applications . The compound has an alkane chain with terminal amine and Boc-protected amino groups .
Mode of Action
The amine group of this compound is reactive with carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls (ketone, aldehyde) etc . This allows the compound to form bonds with target molecules, facilitating their degradation or modification. The Boc group can be deprotected under mild acidic conditions to form the free amine .
Biochemical Pathways
This compound is involved in the synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines . This process utilizes tert-butoxide lithium as the sole base, effectively obviating the necessity for hazardous reagents and metal catalysts .
Result of Action
The primary result of this compound’s action is the formation of carbamates, thiocarbamates, and ureas from Boc-protected amines . This transformation is crucial in the synthesis of bioactive compounds and pharmaceuticals .
Action Environment
Environmental factors such as temperature, pH, and solvent can influence the action, efficacy, and stability of this compound. For instance, the Boc group can be deprotected under mild acidic conditions . Additionally, the compound is a flammable substance and should be kept away from fire sources and high-temperature areas .
Biochemical Analysis
Biochemical Properties
The “tert-Butyl (10-aminodecyl)carbamate” plays a crucial role in biochemical reactions. The amine group in the compound is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc . This property makes it a valuable component in the synthesis of PROTACs .
Molecular Mechanism
The molecular mechanism of action of “this compound” is primarily through its interactions with other biomolecules. As a PROTAC linker, it facilitates the formation of a ternary complex between the target protein and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein .
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl (10-aminodecyl)carbamate can be synthesized through a multi-step process involving the protection of the amine group and subsequent reactions to introduce the Boc group. The general synthetic route involves:
Protection of the amine group: The primary amine is protected using a Boc-protecting group under mild acidic conditions.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (10-aminodecyl)carbamate undergoes various chemical reactions, including:
Substitution reactions: The amine group can react with carboxylic acids, activated NHS esters, and carbonyl compounds.
Deprotection reactions: The Boc group can be removed under mild acidic conditions to form the free amine.
Common Reagents and Conditions
Carboxylic acids: React with the amine group to form amides.
Activated NHS esters: Facilitate the formation of amide bonds.
Carbonyl compounds (ketones, aldehydes): React with the amine group to form imines or amines.
Major Products Formed
The major products formed from these reactions include amides, imines, and free amines, depending on the specific reagents and conditions used .
Scientific Research Applications
tert-Butyl (10-aminodecyl)carbamate has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the long alkane chain present in tert-Butyl (10-aminodecyl)carbamate.
N-Boc-1,10-diaminodecane: Contains two Boc-protected amino groups but differs in its application and reactivity.
Uniqueness
This compound is unique due to its long alkane chain with terminal amine and Boc-protected amino groups, making it highly versatile for use as a linker in various chemical and biological applications .
Properties
IUPAC Name |
tert-butyl N-(10-aminodecyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32N2O2/c1-15(2,3)19-14(18)17-13-11-9-7-5-4-6-8-10-12-16/h4-13,16H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSAPJHYIFKJREV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCCCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216961-61-4 |
Source


|
| Record name | Decane-1,10-diamine, N-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2551115.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]propan-1-one](/img/structure/B2551116.png)
![Methyl 2-(methoxymethyl)-5-(4-methylbenzenesulfonamido)naphtho[1,2-B]furan-3-carboxylate](/img/structure/B2551117.png)

![2-[[4-(3-chloro-4-methylphenyl)-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2551120.png)

![2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2551123.png)
![N'-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N-(2,2,2-trifluoroethyl)ethanediamide](/img/structure/B2551126.png)

![3-(3-chlorobenzyl)-9-(3,4-dimethylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2551130.png)
![Lithium 5-fluoro-1-isobutyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2551132.png)
![N-(2-(6-(isopropylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2551133.png)
